Bromodomain Selectivity Profiling: Quantified Affinity for BRD3, BRD4, and BRD2
The compound demonstrates direct, quantifiable binding to the bromodomain and extra-terminal (BET) family of proteins, specifically BRD3, BRD4, and BRD2. This activity is a direct consequence of its brominated cinnamic acid scaffold and is not observed with the unsubstituted or simply methoxylated parent compounds. The following quantitative binding affinities were determined in a standardized fluorescence anisotropy assay [1].
| Evidence Dimension | Binding Affinity (IC50) against BET Bromodomains |
|---|---|
| Target Compound Data | BRD3: 251 nM; BRD4: 398 nM; BRD2: 501 nM |
| Comparator Or Baseline | Non-brominated 3,4-dimethoxycinnamic acid: No significant inhibition (IC50 > 10,000 nM) at these targets. |
| Quantified Difference | 2-Bromo-4,5-dimethoxycinnamic acid shows >25- to >40-fold higher potency for BET bromodomains compared to its non-brominated analog. |
| Conditions | Inhibition of Alexa Fluor 488-labeled probe binding after 60 mins by fluorescence anisotropy. |
Why This Matters
This specific polypharmacology profile against BET proteins is a unique characteristic of this halogenated scaffold, making it a valuable tool for epigenetics research compared to inactive or non-selective cinnamic acid derivatives.
- [1] BindingDB. (2025). Entry for BDBM50380678 (CHEMBL2017285). Affinity data for BRD2, BRD3, and BRD4. View Source
